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Compound of Interest

Compound Name: N-acetylhistidine monohydrate

Cat. No.: B554824 Get Quote

An HPLC-based approach for the quantification of N-acetylhistidine (NAH) in tissue samples is

a critical tool for researchers in neuroscience, drug development, and metabolomics. N-

acetylhistidine, an acetylated derivative of the amino acid L-histidine, is found in significant

concentrations in the brain and ocular tissues of many vertebrate species.[1] Its quantification

is essential for understanding its physiological roles, which are thought to include

neurotransmission, osmoregulation, and protection against oxidative stress.

This document provides a detailed application note and protocol for the quantification of N-

acetylhistidine in tissue samples using Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) with UV detection.

Application Notes
Introduction

N-acetylhistidine is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-

acetyltransferase.[1] Altered levels of NAH have been associated with various physiological

and pathological conditions, making its accurate quantification in tissue extracts a key area of

investigation. The RP-HPLC method detailed below offers a robust and reliable approach for

the determination of NAH concentrations in complex biological matrices.

Method Principle
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The method is based on the separation of N-acetylhistidine from other tissue components on a

C18 reversed-phase column. The sample is first homogenized and deproteinized to remove

interfering macromolecules. The resulting extract is then injected into the HPLC system.

Isocratic elution with a phosphate buffer and acetonitrile mobile phase allows for the separation

of NAH, which is then detected by its absorbance in the low UV range (210 nm). Quantification

is achieved by comparing the peak area of NAH in the sample to a standard curve generated

from known concentrations of an N-acetylhistidine reference standard.

Method Validation

The described HPLC method should be validated according to the International Council for

Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2] Key

validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD),

and limit of quantification (LOQ).[2] Representative validation data for a similar HPLC method

for a related compound are provided in the tables below to illustrate the expected performance

of the method.

Experimental Protocols
1. Tissue Sample Preparation

This protocol describes the extraction of N-acetylhistidine from brain tissue using perchloric

acid precipitation.

Materials:

Brain tissue

Liquid nitrogen

Perchloric acid (PCA), 8% (v/v), ice-cold

Potassium hydroxide (KOH), 3 M

Dounce tissue grinder or bead-based homogenizer

Microcentrifuge
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0.22 µm syringe filters

Procedure:

Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic

activity. Store at -80°C until use.

On the day of extraction, weigh the frozen tissue (typically 50-100 mg).

In a pre-chilled tissue grinder, add the frozen tissue and 10 volumes of ice-cold 8%

perchloric acid (e.g., 1 mL for 100 mg of tissue).

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

Transfer the homogenate to a microcentrifuge tube and incubate on ice for 20 minutes to

allow for protein precipitation.

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular

debris.

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

Neutralize the acidic supernatant by adding a pre-determined volume of 3 M KOH dropwise

while vortexing. Monitor the pH with indicator strips to reach a pH between 6.5 and 7.5. The

addition of KOH will cause the precipitation of potassium perchlorate (KClO₄).[1]

Incubate the neutralized sample on ice for 10 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.

Carefully collect the final supernatant and filter it through a 0.22 µm syringe filter into an

HPLC vial. The sample is now ready for analysis.[1]

2. HPLC Analysis

Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV-Vis detector, pump, autosampler, and

column oven.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Mobile Phase: An isocratic mobile phase of 20 mM potassium dihydrogen phosphate buffer

(pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[2]

Flow Rate: 1.0 mL/min.[2]

Column Temperature: 30°C.[2]

Detection Wavelength: 210 nm.[2]

Injection Volume: 20 µL.[2]

3. Standard Preparation and Quantification

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the N-acetylhistidine

reference standard in the mobile phase.[2]

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create

calibration standards. A typical range would be from 1 to 100 µg/mL.[2]

Calibration Curve: Inject the working standard solutions into the HPLC system and record

the peak areas. Construct a calibration curve by plotting the peak area against the

concentration of N-acetylhistidine.

Sample Quantification: Inject the prepared tissue extracts into the HPLC system. Determine

the concentration of N-acetylhistidine in the samples by comparing their peak areas to the

calibration curve.

Data Presentation
The following tables summarize the expected quantitative performance of the HPLC method,

based on validation data for similar compounds.

Table 1: Linearity and Range
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Parameter Value

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

| Linearity Equation | y = mx + c |

Table 2: Precision

Precision Level
Concentration
(µg/mL)

Repeatability
(%RSD, n=6)

Intermediate
Precision (%RSD,
n=6)

Low 5 < 2.0% < 3.0%

Medium 50 < 1.5% < 2.5%

| High | 90 | < 1.0% | < 2.0% |

Table 3: Accuracy (Recovery)

Spiked Concentration
(µg/mL)

Measured Concentration
(µg/mL)

Recovery (%)

20 19.8 99.0

50 50.5 101.0

| 80 | 79.2 | 99.0 |

Table 4: Limits of Detection and Quantification

Parameter Value (µg/mL)

Limit of Detection (LOD) ~0.1

| Limit of Quantification (LOQ) | ~0.3 |
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Visualizations
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N-Acetylhistidine (NAH) synthesis pathway.
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Experimental Workflow

1. Tissue Collection
(Snap-freeze in Liquid N2)

2. Homogenization
(in 8% Perchloric Acid)

3. Protein Precipitation
(Centrifugation)

4. Neutralization
(with KOH)

5. Salt Removal
(Centrifugation)

6. Filtration
(0.22 µm filter)

7. HPLC Analysis

8. Data Quantification
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Workflow for NAH extraction and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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